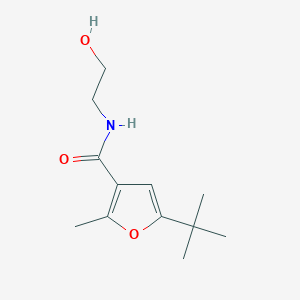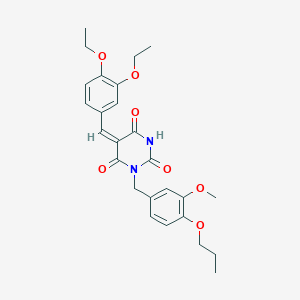![molecular formula C26H20FN3O2S B426091 (5Z)-5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B426091.png)
(5Z)-5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound that features an indole core, a phenyl group, and a thioxo-imidazolidinone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenoxyethyl Group: This step involves the nucleophilic substitution reaction where the indole core is reacted with 2-(2-fluorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Thioxo-Imidazolidinone Moiety: This involves the reaction of the intermediate with thiourea under basic conditions to form the thioxo-imidazolidinone ring.
Final Coupling: The final step involves the coupling of the indole intermediate with the thioxo-imidazolidinone intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the thioxo group, converting it to a thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and fluorophenoxyethyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases like potassium carbonate.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Thiol or thioether derivatives.
Substitution: Substituted phenyl or fluorophenoxyethyl derivatives.
Aplicaciones Científicas De Investigación
(5Z)-5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5Z)-5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, modulating their activity. The fluorophenoxyethyl group may enhance the compound’s binding affinity and specificity, while the thioxo-imidazolidinone moiety may contribute to its overall stability and bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- **5-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1-phenyl-1H-tetraazole
- **1-[2-(2-fluorophenoxy)ethyl]piperazine
Uniqueness
Compared to similar compounds, (5Z)-5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE stands out due to its unique combination of an indole core, a fluorophenoxyethyl group, and a thioxo-imidazolidinone moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C26H20FN3O2S |
|---|---|
Peso molecular |
457.5g/mol |
Nombre IUPAC |
(5Z)-5-[[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C26H20FN3O2S/c27-21-11-5-7-13-24(21)32-15-14-29-17-18(20-10-4-6-12-23(20)29)16-22-25(31)30(26(33)28-22)19-8-2-1-3-9-19/h1-13,16-17H,14-15H2,(H,28,33)/b22-16- |
Clave InChI |
KOWSVXBNYPAJEC-JWGURIENSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5F)NC2=S |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5F)/NC2=S |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5F)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-Fluoro-4-(4-morpholinyl)benzylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B426008.png)
![(5E)-1-(2,4-dimethylphenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B426009.png)
![3-Benzyl-5-[3-fluoro-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B426010.png)
![5-[4-(allyloxy)-3-chlorobenzylidene]-1-(3-methoxy-4-propoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B426011.png)
![N-(2-methoxyphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B426013.png)
![2-(3-{[1-(3,4-dimethylphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-7-ethyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B426015.png)

![(5E)-1-(2,4-dimethylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B426019.png)
![5-{[5-bromo-1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B426020.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(4-methylbenzyl)acetamide](/img/structure/B426022.png)

![5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B426024.png)
![3-methyl-5-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B426025.png)
![(5E)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B426031.png)
